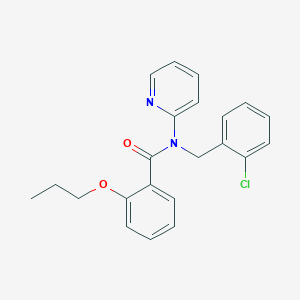![molecular formula C20H24N2O4S B11307347 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11307347.png)
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4,5-ジメチル-3-(フェニルスルホニル)-1-(プロプ-2-エン-1-イル)-1H-ピロール-2-イル]テトラヒドロフラン-2-カルボキサミドは、ピロール環、フェニルスルホニル基、テトラヒドロフラン環を含むユニークな構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
N-[4,5-ジメチル-3-(フェニルスルホニル)-1-(プロプ-2-エン-1-イル)-1H-ピロール-2-イル]テトラヒドロフラン-2-カルボキサミドの合成は、通常、複数のステップを伴います。一般的な方法には、次のステップが含まれます。
ピロール環の形成: ピロール環は、1,4-ジカルボニル化合物とアンモニアまたは第一アミンを環化させるPaal-Knorr合成によって合成できます。
フェニルスルホニル基の導入: フェニルスルホニル基は、スルホン化によって導入できます。これは、ピロール環が塩基の存在下でスルホニルクロリドと反応することによって行われます。
テトラヒドロフラン環の形成: テトラヒドロフラン環は、分子内環化反応によって形成できます。
最終的なカップリング: 最終的なステップは、アミド結合形成によってピロール環とテトラヒドロフラン環をカップリングすることです。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、収率と純度を最適化して、より大規模に行われます。連続フロー合成や自動合成などの技術を使用して、効率を高めることができます。
化学反応解析
反応の種類
N-[4,5-ジメチル-3-(フェニルスルホニル)-1-(プロプ-2-エン-1-イル)-1H-ピロール-2-イル]テトラヒドロフラン-2-カルボキサミドは、さまざまな化学反応を起こすことができます。これには以下が含まれます。
酸化: 化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: 化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 触媒の存在下でハロゲンを使用するハロゲン化。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
N-[4,5-ジメチル-3-(フェニルスルホニル)-1-(プロプ-2-エン-1-イル)-1H-ピロール-2-イル]テトラヒドロフラン-2-カルボキサミドは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学的プローブまたは阻害剤としての可能性について調査されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療的特性について研究されています。
産業: 新しい材料や触媒の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the pyrrole ring reacts with a sulfonyl chloride in the presence of a base.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through an intramolecular cyclization reaction.
Final Coupling: The final step involves coupling the pyrrole and tetrahydrofuran rings through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
N-[4,5-ジメチル-3-(フェニルスルホニル)-1-(プロプ-2-エン-1-イル)-1H-ピロール-2-イル]テトラヒドロフラン-2-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。化合物は、酵素または受容体に結合し、その活性を阻害したり、機能を変化させたりする可能性があります。正確な経路と標的は、特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
インドール誘導体: インドール核を含む化合物で、さまざまな生物活性で知られています。
イミダゾール誘導体: イミダゾール環を含む化合物で、幅広い化学的および生物学的特性で知られています。
独自性
N-[4,5-ジメチル-3-(フェニルスルホニル)-1-(プロプ-2-エン-1-イル)-1H-ピロール-2-イル]テトラヒドロフラン-2-カルボキサミドは、官能基と環の組み合わせが独特であるため、特定の化学反応性と生物活性を示します。その構造により、多様な修飾が可能で、研究開発に役立つ貴重な化合物となります。
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of chemical and biological properties.
Uniqueness
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and development.
特性
分子式 |
C20H24N2O4S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C20H24N2O4S/c1-4-12-22-15(3)14(2)18(27(24,25)16-9-6-5-7-10-16)19(22)21-20(23)17-11-8-13-26-17/h4-7,9-10,17H,1,8,11-13H2,2-3H3,(H,21,23) |
InChIキー |
YYLAPWNRQGFWKY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3CCCO3)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11307270.png)
![6-bromo-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11307276.png)
![3-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11307282.png)
![[5-(4-Methylphenyl)-1,2-oxazol-3-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11307283.png)
![N-{2-[3-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11307290.png)

![2-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11307300.png)
![6-methyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide](/img/structure/B11307305.png)
![2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide](/img/structure/B11307318.png)
![2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11307330.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11307333.png)
![2-(4-ethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11307335.png)
![N-(4-chlorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11307351.png)
![N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11307353.png)
